N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Pim-3 Kinase Oncology Enzymatic Inhibition

For accurate dual Pim kinase inhibition in AML/myeloma models, source the specific N-(3-ethylphenyl) acetamide derivative from patent US9321756 (Ex.17). Its precisely optimized inter-arm pharmacophore ensures balanced 1 nM Pim-1/sub-nM Pim-3 potency, verified by BAD Ser112 phosphorylation assays. Generic analogs risk drastic potency drops due to acute SAR cliffs; this is the definitive positive control scaffold for Pim-targeted campaigns.

Molecular Formula C20H17N3O2S
Molecular Weight 363.44
CAS No. 1021256-92-7
Cat. No. B2809682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
CAS1021256-92-7
Molecular FormulaC20H17N3O2S
Molecular Weight363.44
Structural Identifiers
SMILESCCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
InChIInChI=1S/C20H17N3O2S/c1-2-13-6-5-7-14(10-13)22-17(24)11-23-12-21-18-15-8-3-4-9-16(15)26-19(18)20(23)25/h3-10,12H,2,11H2,1H3,(H,22,24)
InChIKeyQWAGQQISSOSUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS 1021256-92-7) – A Pim-1/3 Kinase Inhibitor Scaffold for Targeted Oncology Procurement


The compound N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (CAS: 1021256-92-7) is a member of the benzothieno[3,2-d]pyrimidine class. It functions as a potent inhibitor of the Proviral Integration site for Moloney murine leukemia virus (Pim) serine/threonine kinases, a family of constitutively active oncoproteins overexpressed in multiple hematological and solid tumors [1]. The compound is explicitly characterized as a Pim inhibitor within patent US9321756, where it is designated as Example 17, and its binding affinities to Pim-1 and Pim-3 have been deposited in BindingDB [2].

Procurement Risk: Why N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Cannot Be Replaced by Another In-Class Pim Inhibitor


The benzothieno[3,2-d]pyrimidine scaffold is highly susceptible to acute structure-activity relationships (SAR), where even minor substituent modifications cause multi-fold shifts in potency against specific Pim isoforms [1]. An activity atlas model built from 288 compounds in the US9321756 patent revealed electrostatic and shape 'cliffs' around the oxadiazole and linker regions, meaning that generic Pim-inhibiting chemotypes cannot be presumed bioequivalent [1]. The 3-ethylphenyl acetamide moiety of the target compound occupies a highly favorable electrostatic and steric volume between the two arms of the ligand, a region where both positive electrostatics and optimal spatial occupancy are strongly correlated with enhanced activity. Swapping to an uncharacterized analog risks losing this precise pharmacophoric fit and observing dramatic potency drops in relevant cellular assays.

Head-to-Head Performance Evidence: N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide vs. Closest Kinase Inhibitor Analogs


Pim-3 Kinase Inhibition: Sub-Nanomolar Potency Advantage Over a Biaryl Ether Analog

The target compound demonstrates a single-digit sub-nanomolar IC50 against human Pim-3 kinase. When directly compared to a close structural analog from the same patent (US9321756 Example 264) which lacks the fused benzothieno ring and uses a biaryl ether linkage, the target compound's potency is approximately 1.8-fold superior. This quantitative difference, measured under identical assay conditions, validates its privileged scaffold geometry for Pim-3 inhibition [1].

Pim-3 Kinase Oncology Enzymatic Inhibition

Pim-1 Kinase Inhibition: 1 nM Potency Supports Use in Hematological Malignancy Models

For Pim-1, the target compound achieves an IC50 of exactly 1 nM. While this places it among the most potent inhibitors in the series, a comparator (Example 300) with a modified terminal heterocycle reaches 1.2 nM. Although the quantitative difference is modest, the target compound's consistent sub- or near-single-digit nanomolar activity across both Pim-1 and Pim-3 provides a superior dual-inhibition profile not observed with all analogs [1].

Pim-1 Kinase Hematological Cancer Bad Phosphorylation

Scaffold-Level Differentiation: Fused Benzothieno Core Enables Exclusive Electrostatic and Shape Complementarity

A 3D Activity Atlas model of the 288-compound US9321756 patent set identifies a critical favorable electrostatic and steric region located between the two ligand arms. The N-(3-ethylphenyl)acetamide extension of the target compound fully bridges this gap, contacting favorable positive electrostatic surfaces, whereas N-substituted analogs that lack this geometry clash with Asp186 of the kinase [1]. This model provides a computational structural basis for the target compound's high potency relative to the broader chemical series.

Kinase Inhibitor SAR Computational Chemistry Activity Atlas

High-Value Procurement Scenarios for N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide


Dual Pim-1/Pim-3 Inhibition Studies in Hematological Malignancies

The compound's balanced 1 nM activity against Pim-1 and sub-nanomolar activity against Pim-3 [1] makes it an ideal candidate probe for studying the cooperative role of these isoforms in acute myeloid leukemia (AML) and multiple myeloma. Procurement should prioritize this specific compound over analogs with skewed isoform selectivity to accurately model dual-pathway inhibition.

Structure-Activity Relationship (SAR) Benchmarking & Lead Optimization

As the optimized 'bridge' scaffold that spans the favorable inter-arm pocket in the Pim-1 active site without clashing with Asp186 [1], this compound serves as a positive control in medicinal chemistry campaigns. It is essential for benchmarking new synthetic derivatives against a validated, high-potency parental structure.

Kinase Selectivity and Off-Target Profiling Panels

The compound's well-characterized inhibition constants (IC50 values) as reported in the patent literature [1] make it a valuable reference standard for broad kinase selectivity panels. Its activity against the Pim family is definitively quantified, allowing researchers to use it as a comparator when evaluating the selectivity indices of novel pan-kinase inhibitors.

In Vivo Pharmacodynamic Studies of Pim-Dependent Tumor Models

Preclinical studies requiring potent and sustained target engagement, evidenced by inhibition of BAD protein phosphorylation at Ser112 [1], will benefit from the compound's confirmed low nanomolar cellular potency. This makes it suitable for dose-response studies in mouse xenograft models where Pim kinases are the primary oncogenic drivers.

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